molecular formula C6H6F2N2O B2915224 5-(Difluoromethyl)-1-methylpyrazole-3-carbaldehyde CAS No. 1783446-93-4

5-(Difluoromethyl)-1-methylpyrazole-3-carbaldehyde

Cat. No. B2915224
CAS RN: 1783446-93-4
M. Wt: 160.124
InChI Key: GVDJVQKXKWYNOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the difluoromethyl group. One common method is the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable difluoromethylating agent (e.g., 1,1,5,5-tetrafluoropentane-2,4-dione) . The yield and purity of the product depend on reaction conditions and purification techniques.


Molecular Structure Analysis

The molecular structure of 5-(Difluoromethyl)-1-methylpyrazole-3-carbaldehyde is crucial for understanding its properties and reactivity. The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug design . The compound’s 3D arrangement influences its interactions with biological targets.


Chemical Reactions Analysis

  • Radical Chemistry : For example, fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical .

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 130–131°C .

Scientific Research Applications

Synthesis of Pyrazolo[4,3-b]pyridines

Yakovenko et al. (2019) demonstrated that N-Boc-4-aminopyrazole-5-carbaldehydes, which are structurally related to the compound of interest, can be reacted with various ketones to form pyrazolo[4,3-b]pyridines. This reaction showcases the utility of pyrazole derivatives in heterocyclic chemistry, particularly in the synthesis of complex organic structures (Yakovenko et al., 2019).

Antimicrobial Agent Synthesis

In the realm of pharmaceutical chemistry, Bhat et al. (2016) synthesized a series of compounds using a Vilsmeier–Haack reaction approach, involving 5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde. These compounds were tested for their antimicrobial properties, displaying a broad spectrum of activities. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

5-(difluoromethyl)-1-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)2-4(3-11)9-10/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDJVQKXKWYNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-1-methylpyrazole-3-carbaldehyde

CAS RN

1783446-93-4
Record name 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carbaldehyde
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